9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole
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Overview
Description
9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The unique structure of this compound, which includes multiple thiophene units, contributes to its exceptional electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole typically involves multiple steps, including the formation of thiophene units and their subsequent coupling with the carbazole core. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between boronic acids and halides.
Stille Coupling: Another palladium-catalyzed reaction that involves the coupling of organotin compounds with halides.
Kumada Coupling: This nickel-catalyzed reaction involves the coupling of Grignard reagents with halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene units in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes.
Scientific Research Applications
9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole has a wide range of applications in scientific research:
Organic Electronics: Used in the development of OLEDs, OPVs, and OFETs due to its excellent electronic properties.
Photovoltaics: Employed in the fabrication of organic solar cells.
Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Biological Applications: Investigated for potential use in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole involves its interaction with electronic and molecular pathways. The compound’s multiple thiophene units facilitate electron delocalization, enhancing its conductivity and optoelectronic properties. In biological applications, it may interact with cellular components, leading to fluorescence and enabling imaging.
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene) (P3HT): A widely studied conjugated polymer with similar thiophene units.
Carbazole-based Polymers: Other carbazole derivatives used in organic electronics.
Thiophene-based Oligomers: Compounds with multiple thiophene units, similar to the target compound.
Uniqueness
The uniqueness of 9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole lies in its specific arrangement of thiophene units and the carbazole core, which imparts superior electronic properties compared to other similar compounds. Its structure allows for enhanced electron delocalization and improved performance in electronic applications.
Properties
CAS No. |
917561-55-8 |
---|---|
Molecular Formula |
C44H55NS3 |
Molecular Weight |
694.1 g/mol |
IUPAC Name |
9-ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole |
InChI |
InChI=1S/C44H55NS3/c1-5-9-12-15-20-32-27-28-46-43(32)40-31-34(22-17-14-11-7-3)44(48-40)41-30-33(21-16-13-10-6-2)42(47-41)35-25-26-39-37(29-35)36-23-18-19-24-38(36)45(39)8-4/h18-19,23-31H,5-17,20-22H2,1-4H3 |
InChI Key |
RAIHPIINLLKEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)C3=CC(=C(S3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)CCCCCC)CCCCCC |
Origin of Product |
United States |
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